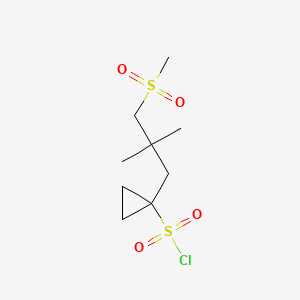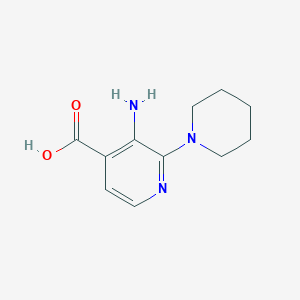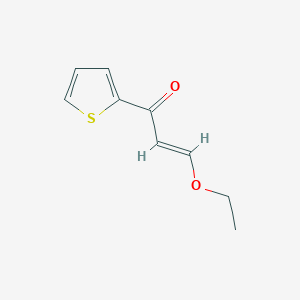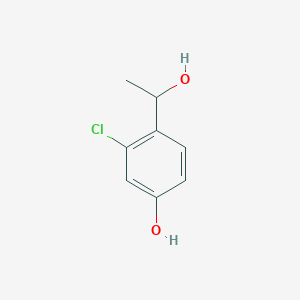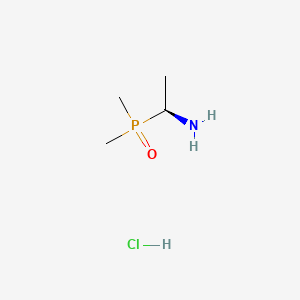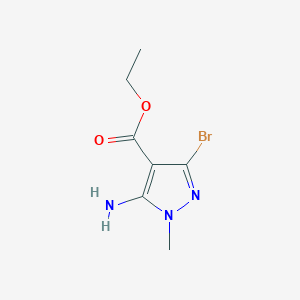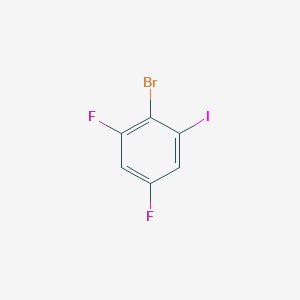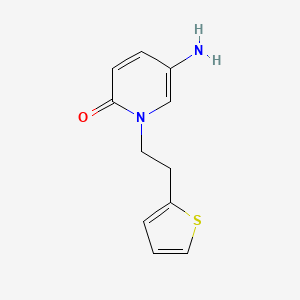
5-Amino-1-(2-(thiophen-2-yl)ethyl)pyridin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(2-(thiophen-2-yl)ethyl)pyridin-2(1h)-one is a heterocyclic compound that features a pyridinone core with an amino group at the 5-position and a thiophene ring attached via an ethyl linker. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-(thiophen-2-yl)ethyl)pyridin-2(1h)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 2-bromoethylthiophene and 5-amino-2-pyridinone.
Coupling Reaction: The 2-bromoethylthiophene is reacted with 5-amino-2-pyridinone under basic conditions to form the desired product. Common bases used in this reaction include potassium carbonate or sodium hydride.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-(thiophen-2-yl)ethyl)pyridin-2(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The amino group and the thiophene ring can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines, and appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-Amino-1-(2-(thiophen-2-yl)ethyl)pyridin-2(1h)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-(thiophen-2-yl)ethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-pyridinone: A simpler analog with similar core structure but lacking the thiophene ring.
2-(Thiophen-2-yl)ethylamine: Contains the thiophene ring and ethyl linker but lacks the pyridinone core.
Thiophene derivatives: Various compounds with the thiophene ring but different substituents and functional groups.
Uniqueness
5-Amino-1-(2-(thiophen-2-yl)ethyl)pyridin-2(1h)-one is unique due to the combination of the pyridinone core, amino group, and thiophene ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C11H12N2OS |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
5-amino-1-(2-thiophen-2-ylethyl)pyridin-2-one |
InChI |
InChI=1S/C11H12N2OS/c12-9-3-4-11(14)13(8-9)6-5-10-2-1-7-15-10/h1-4,7-8H,5-6,12H2 |
InChI Key |
QPKPKHISSFVCCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCN2C=C(C=CC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



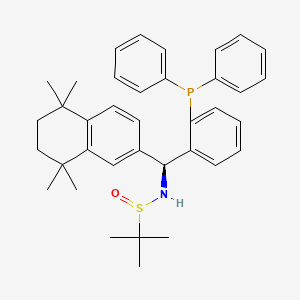
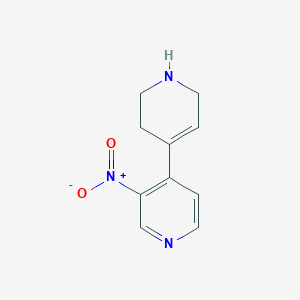
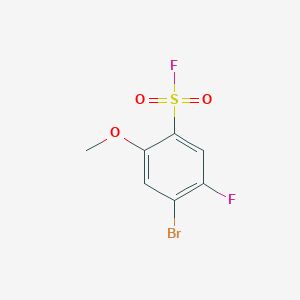
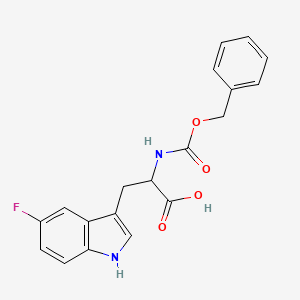
![N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide](/img/structure/B13644195.png)
